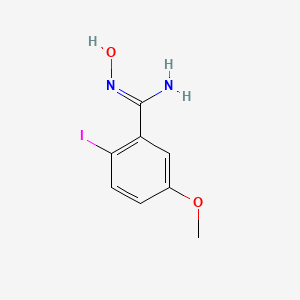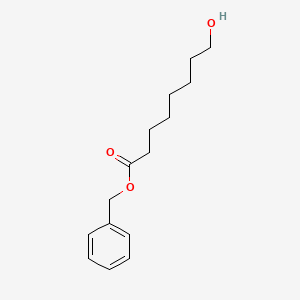
(5-Methoxyisoquinolin-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxyisoquinolin-1-yl)methanol is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a methoxy group at the 5-position and a hydroxymethyl group at the 1-position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxyisoquinolin-1-yl)methanol typically involves the regioselective metalation of methoxy-substituted isoquinolines. One common method is the use of the Knochel–Hauser base, which allows for the selective metalation at the C-1 position. This is followed by trapping with aromatic aldehydes to yield aryl(isoquinolin-1-yl)carbinols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxyisoquinolin-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding methoxyisoquinoline.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Methoxyisoquinolin-1-yl)carboxylic acid.
Reduction: Formation of (5-Methoxyisoquinoline).
Substitution: Formation of various substituted isoquinolines depending on the reagents used.
Applications De Recherche Scientifique
(5-Methoxyisoquinolin-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Methoxyisoquinolin-1-yl)methanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methoxyisoquinolin-3-yl)methanol: Similar structure but with the methoxy group at the 1-position and hydroxymethyl group at the 3-position.
(6-Methoxyisoquinolin-1-yl)methanol: Similar structure but with the methoxy group at the 6-position.
(5-Methoxyquinoline): Similar structure but without the hydroxymethyl group.
Uniqueness
(5-Methoxyisoquinolin-1-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoquinoline derivatives .
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(5-methoxyisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-11-4-2-3-8-9(11)5-6-12-10(8)7-13/h2-6,13H,7H2,1H3 |
Clé InChI |
MFYVUUAITRBGNA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C=CN=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)
![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)









